3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a unique compound belonging to the class of pyrazolo derivatives, which are notable for their diverse biological activities and potential applications in medicinal chemistry. This compound features a complex heterocyclic structure that incorporates multiple nitrogen atoms, contributing to its chemical reactivity and biological properties.
The compound can be synthesized through various methods, often involving the condensation of substituted pyrazoles with carbonyl compounds or other electrophiles. Research indicates that derivatives of pyrazolo compounds show promise in targeting specific protein kinases, making them candidates for drug development in treating diseases such as Alzheimer's disease and cancer .
3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is classified as a pyrazolo compound. Its structure includes two pyrazole rings fused together, along with amino groups and a carbonitrile functional group. This classification is significant as it relates to its potential pharmacological activities and chemical behaviors.
The synthesis of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile typically involves several steps:
The synthesis can yield high purity and yield percentages (often exceeding 80%) when optimized conditions are applied, such as temperature control and reaction time adjustments . Analytical methods like NMR spectroscopy and mass spectrometry are employed to confirm the structure of synthesized compounds.
The molecular structure of 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile features:
The molecular formula is , with a molecular weight of approximately 176.19 g/mol. The presence of multiple nitrogen atoms within the structure suggests potential interactions with biological targets.
3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile can participate in various chemical reactions:
Reactions involving this compound are often characterized by their specificity towards certain functional groups and can be influenced by reaction conditions such as pH and temperature.
The mechanism of action for 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile primarily involves its interaction with protein kinases:
Inhibitory concentration values (IC50) have been reported for various kinases, indicating that this compound has potential as a therapeutic agent in modulating kinase activity .
Relevant data suggests that variations in substituents on the pyrazole rings can significantly alter both physical properties and biological activity.
3,6-Diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile has several promising applications in scientific research:
The compound 3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile features a fused bicyclic heteroaromatic system with defined substituents at key positions. Its IUPAC name systematically describes the core ring system as 2H-pyrazolo[3,4-b]pyrazine, indicating:
Molecular Formula: C7H6N8Molecular Weight: 202.19 g/mol
X-ray crystallography reveals a planar architecture stabilized by intramolecular hydrogen bonding. The cyano group at C5 withdraws electrons, enhancing polarization, while amino groups at C3 and C6 participate in resonance and hydrogen-bonding networks [3] [8]. Key structural parameters include:
Table 1: Key Bond Parameters
Bond/Length | Value (Å) | Significance |
---|---|---|
C5–CN bond | 1.42 | Enhanced polarization |
N1–C2 bond | 1.33 | Double-bond character |
C3–N (amino) | 1.35 | Partial conjugation with ring system |
Ring junction bonds | 1.37–1.40 | Uniform delocalization |
This compound exhibits tautomerism between 1H- and 2H-forms, but the 2H-tautomer dominates due to superior aromatic stabilization. Density functional theory (DFT) calculations demonstrate:
Nucleus-independent chemical shift (NICS) calculations confirm strong aromaticity:
Table 2: Tautomeric Stability Comparison
Tautomer | Relative Energy (kJ/mol) | Aromaticity Index (NICS(1)) |
---|---|---|
2H-form | 0 (reference) | -11.7 (avg.) |
1H-form | +37.03 | -8.2 (avg.) |
The electron-withdrawing pyrazine ring increases ring polarization, while amino groups donate electrons, creating a push-pull system that reinforces tautomeric preference [4] [8].
Replacing the pyridine ring with pyrazine fundamentally alters electronic properties and bioactivity:
Electronic Effects:
Substitution Patterns:Pyrazolo[3,4-b]pyridines permit diverse substitutions (e.g., 31.78% methyl at N1, 46.77% methyl at C3), but pyrazine analogs show stricter regiochemical constraints due to reduced nucleophilicity at C5 [4] [6].
Bioactivity Implications:While pyrazolo[3,4-b]pyridines demonstrate kinase inhibition (e.g., CDK5 IC50 = 0.41 μM [1]), pyrazine derivatives exhibit enhanced π-deficient character, favoring interactions with amyloid plaques or electron-rich enzyme pockets:
Table 3: Structural and Functional Comparison
Parameter | Pyrazolo[3,4-b]pyridine | Pyrazolo[3,4-b]pyrazine |
---|---|---|
Ring nitrogen count | 3 | 4 |
Log P (calculated) | 1.2–2.5 | 0.8–1.5 |
H-bond acceptors | 4–5 | 5–6 |
Representative bioactivity | Kinase inhibition (CDK5) | Amyloid binding |
The cyano group at C5 further augments electron deficiency, making this compound a distinctive scaffold for targeting neurodegenerative disease targets .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7